molecular formula C9H9ClO3 B13125598 (7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

(7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Cat. No.: B13125598
M. Wt: 200.62 g/mol
InChI Key: UAPKPWQRKCZUEU-UHFFFAOYSA-N
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Description

(7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound that belongs to the class of benzodioxins It is characterized by the presence of a chloro substituent at the 7th position and a methanol group attached to the 2nd position of the dihydro-1,4-benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the dihydro-1,4-benzodioxin ring.

    Methanol Addition: The methanol group is introduced via a nucleophilic substitution reaction, where a suitable methanol derivative reacts with the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of dihydro-1,4-benzodioxin-2-yl)methanol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium thiolate under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro-1,4-benzodioxin-2-yl)methanol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and methanol groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)(4-ethylphenyl)methanol
  • (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanol

Comparison:

  • Uniqueness: (7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the position of the methanol group, which influences its chemical reactivity and potential applications.
  • Chemical Properties: The presence of different substituents at the 6th position in similar compounds can lead to variations in their physical and chemical properties, such as melting point, boiling point, and solubility.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(6-chloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2

InChI Key

UAPKPWQRKCZUEU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)Cl)CO

Origin of Product

United States

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